2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole
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Overview
Description
2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is a chemical compound with the molecular formula C14H11FN2S. It is a member of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of 2-fluorobenzyl chloride with 2-mercaptobenzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazoles.
Scientific Research Applications
2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins essential for the survival and proliferation of microorganisms, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-benzimidazole
- 2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole
- 2-[(2-fluorophenyl)methylsulfanyl]-1,3-benzoxazole
Uniqueness
2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S/c15-11-6-2-1-5-10(11)9-18-14-16-12-7-3-4-8-13(12)17-14/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMOKJMVQGLKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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